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Compound of Interest

Compound Name:
Methyl 4-(methylamino)-3-

nitrobenzoate

Cat. No.: B1312498 Get Quote

A Spectroscopic Guide to the Synthesis of
Methyl 4-(methylamino)-3-nitrobenzoate
This guide provides a detailed spectroscopic comparison of Methyl 4-(methylamino)-3-
nitrobenzoate with its key precursors, 4-chloro-3-nitrobenzoic acid and Methyl 4-chloro-3-

nitrobenzoate. The following sections present experimental data and protocols relevant to

researchers and professionals in drug development and chemical synthesis. While

experimental spectra for the final product are not readily available in public databases, this

guide outlines the expected spectroscopic characteristics based on established chemical

principles, providing a predictive framework for its identification.

Spectroscopic Data Comparison
The transformation from the starting material to the final product involves key changes in

functional groups—specifically, the esterification of a carboxylic acid and the nucleophilic

aromatic substitution of a chloro group with a methylamino group. These structural

modifications result in distinct and predictable changes in their respective NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Compound
Aromatic H-
2 (δ, ppm)

Aromatic H-
5 (δ, ppm)

Aromatic H-
6 (δ, ppm)

-OCH₃ (δ,
ppm)

Other

4-chloro-3-

nitrobenzoic

acid

8.43 (s) 8.06 (d) - -
13.5 (br s, -

COOH)

Methyl 4-

chloro-3-

nitrobenzoate

8.49 (d, J=1.5

Hz)

7.90 (d, J=8.1

Hz)

8.15 (dd,

J=8.1, 1.5

Hz)

3.90 (s) -

Methyl 4-

(methylamino

)-3-

nitrobenzoate

(Expected)

~8.5 (s) ~6.9 (d) ~7.9 (dd) ~3.8 (s)

~8.2 (br s, -

NH), ~3.0 (d,

-NHCH₃)

Data for precursors sourced from publicly available datasets. Expected values for the final

product are predictive.

Key ¹H NMR Observations:

Esterification: The disappearance of the broad carboxylic acid proton (-COOH) signal around

13.5 ppm and the appearance of a sharp singlet around 3.90 ppm corresponding to the

methyl ester (-OCH₃) protons clearly indicate the conversion of 4-chloro-3-nitrobenzoic acid

to its methyl ester.[1]

Amination (Expected): The substitution of the electron-withdrawing chlorine atom with the

electron-donating methylamino group is expected to cause a significant upfield shift (to a

lower δ value) for the proton at the H-5 position due to increased electron density. A new

broad singlet for the N-H proton and a doublet for the N-methyl group protons are also

anticipated.

¹³C NMR Spectral Data
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Comp
ound

C=O C-1 C-2 C-3 C-4 C-5 C-6 -OCH₃

4-

chloro-

3-

nitroben

zoic

acid

~165 ~132 ~135 ~148 ~130 ~125 ~130 -

Methyl

4-

chloro-

3-

nitroben

zoate

~164 ~133 ~135 ~148 ~131 ~125 ~130 ~53

Methyl

4-

(methyl

amino)-

3-

nitroben

zoate

(Expect

ed)

~166 ~118 ~136 ~140 ~150 ~115 ~128 ~52

Data for precursors sourced from publicly available datasets. Expected values for the final

product are predictive.

Key ¹³C NMR Observations:

Esterification: A new signal appears around 53 ppm for the methyl ester carbon. The

chemical shift of the carbonyl carbon (C=O) is not significantly altered.

Amination (Expected): The carbon atom directly bonded to the new methylamino group (C-4)

is expected to experience a significant upfield shift due to the strong electron-donating
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nature of nitrogen. Conversely, the other ring carbons will have their chemical shifts adjusted

based on the new substituent effects.

Infrared (IR) Spectroscopy

Compound
C=O
Stretch
(cm⁻¹)

N-O Stretch
(cm⁻¹)

C-Cl Stretch
(cm⁻¹)

N-H Stretch
(cm⁻¹)

O-H Stretch
(cm⁻¹)

4-chloro-3-

nitrobenzoic

acid

~1700 ~1530, ~1350 ~750 -
~3000

(broad)

Methyl 4-

chloro-3-

nitrobenzoate

1716 ~1530, ~1350 ~750 - -

Methyl 4-

(methylamino

)-3-

nitrobenzoate

(Expected)

~1710 ~1520, ~1340 - ~3400 -

Data for precursors sourced from publicly available datasets.[1] Expected values for the final

product are predictive.

Key IR Observations:

Esterification: The broad O-H stretch of the carboxylic acid disappears, and the C=O stretch

may sharpen and shift slightly.

Amination: The C-Cl stretch will disappear, and a new, characteristic N-H stretching band is

expected to appear around 3400 cm⁻¹. This provides a clear diagnostic peak for the

successful substitution reaction.

Experimental Protocols
Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
The synthesis is a two-step process starting from 4-chloro-3-nitrobenzoic acid.[2]
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Step 1: Esterification of 4-chloro-3-nitrobenzoic acid

Procedure: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes). Cool

the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.5 eq) as a catalyst.

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture and reduce the solvent volume under vacuum.

Neutralize the residue with a saturated sodium bicarbonate solution.

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to

yield crude Methyl 4-chloro-3-nitrobenzoate.

Purification: Recrystallize the crude product from a suitable solvent system like ether or an

ethyl acetate/hexane mixture to obtain pure white crystals.[1]

Step 2: Amination of Methyl 4-chloro-3-nitrobenzoate

Procedure: Dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as

ethanol or place it in a sealed reaction vessel.

Reaction: Add an aqueous solution of methylamine (2.0-3.0 eq). Seal the vessel and heat to

80-100°C for several hours. Monitor the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate

forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced

pressure.

Purification: The crude product, Methyl 4-(methylamino)-3-nitrobenzoate, can be purified

by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Analysis
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of each compound in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR

spectra on a 300 or 400 MHz spectrometer.
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IR Spectroscopy: Obtain IR spectra using either KBr pellets for solid samples or as a thin film

on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Analyze samples using an Electron Ionization (EI) or Electrospray

Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation

pattern.

Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the structural relationships

between the target compound and its precursors.

Starting Material Intermediate Final Product

4-chloro-3-nitro-
benzoic acid

Methyl 4-chloro-3-
nitrobenzoate

  Methanol,
H₂SO₄ (cat.), Reflux   Methyl 4-(methylamino)-

3-nitrobenzoate
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Caption: Synthetic pathway for Methyl 4-(methylamino)-3-nitrobenzoate.

Methyl 4-chloro-3-nitrobenzoate

-Cl (Electron Withdrawing Group)
- Aromatic protons are deshielded
- C-Cl bond present

Methyl 4-(methylamino)-3-nitrobenzoate

-NHCH₃ (Electron Donating Group)
- Aromatic protons (esp. ortho/para) are shielded
- N-H bond appears

Key Spectroscopic Shifts
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Caption: Predicted spectroscopic shifts from precursor to product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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